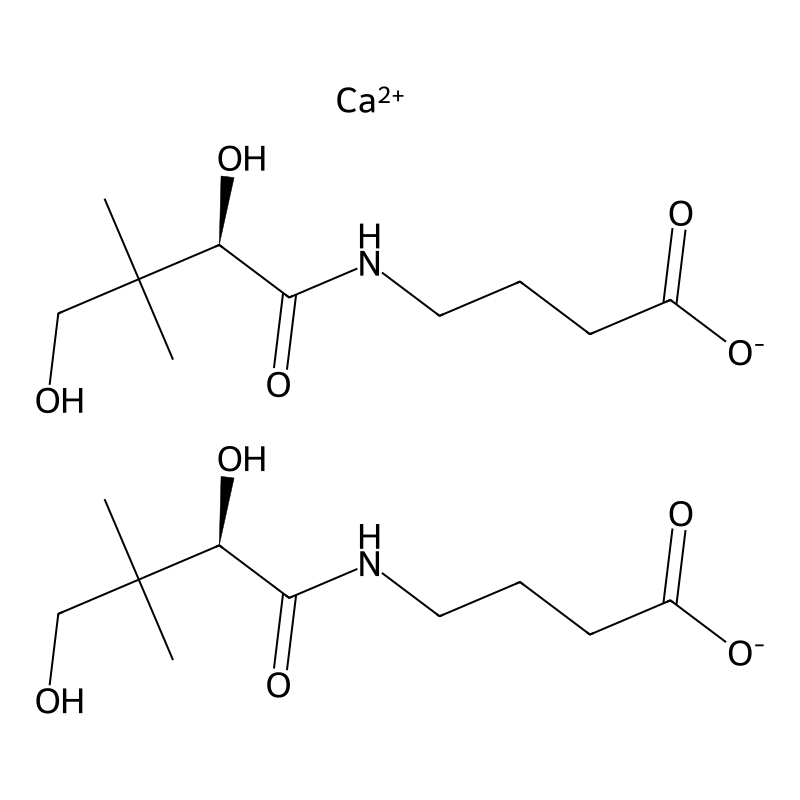

Calcium hopantenate

Content Navigation

Calcium hopantenate (CAS 17097-76-6) is a stable, BBB-permeable GABA-A/B agonist and PPCS inhibitor, solving the common problems of CNS penetration and hygroscopicity encountered with GABA or pantothenate salts. Key features: >98% purity, low hygroscopicity, validated solubility in water and DMSO for reproducible in vitro/vivo dosing. Delivers reliable CNS GABAergic modulation and CoA depletion for neurochemical research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Calcium hopantenate is the calcium salt of D-(+)-homopantothenic acid, functioning chemically as a stable, blood-brain barrier (BBB) permeable analog of both gamma-aminobutyric acid (GABA) and pantothenic acid. In research and industrial procurement, the calcium salt form is heavily favored over the free acid due to its higher thermal stability, reduced hygroscopicity, and extended shelf life, making it the standard for formulation and long-term storage . Unlike standard vitamin B5 derivatives, calcium hopantenate acts as a dual-action neuropharmacological agent, directly interacting with GABA receptors and modulating coenzyme A (CoA) biosynthesis via phosphopantothenoylcysteine synthetase (PPCS) inhibition, providing measurable utility in neurochemical assays and metabolic modeling [1].

Research Fit

Weak direct GABA receptor ligand; requires repeated exposure for sensitization-based modulation. Select for gradual neuromodulatory study designs over acute potent agonists.

Reversible competitive antagonist of vitamin B5/CoA pathways. Supports CoA depletion-repletion experimental paradigms in neural tissue models.

Supplied as a research-grade standard for identity, purity, and impurity profiling in method development and QC applications.

Substituting calcium hopantenate with standard GABA or calcium pantothenate alters experimental outcomes and formulation parameters. Standard GABA exhibits negligible blood-brain barrier (BBB) penetration, rendering it ineffective for systemic in vivo CNS models where central GABAergic modulation is required [1]. Conversely, while calcium pantothenate shares structural similarities, it contains a beta-alanine moiety rather than a GABA moiety, preventing it from binding to GABA-A and GABA-B receptors or acting as a PPCS inhibitor [2]. Furthermore, attempting to use free hopantenic acid instead of the calcium salt introduces significant handling challenges; the free acid is highly hygroscopic and prone to degradation, whereas the calcium salt ensures reproducible dosing, high-purity preservation (>98%), and reliable solubility profiles for both aqueous buffers and DMSO-based stock solutions [3].

Substitution Risk

Calcium hopantenate acts as a competitive antagonist of pantothenic acid; co-administration reverses hopantenate-induced CoA depletion. Simple vitamin B5 analogs lack this antagonistic profile and may confound pathway analysis.

Exhibits only weak direct GABA receptor binding (<0.3% relative to GABA); primary effect emerges through repeated-dose receptor sensitization. Potent agonists produce immediate activation and may not reproduce this sensitization paradigm.

Approved as a pharmaceutical ingredient in the Russian Federation since 1979 but not in EU/US. Procurement for analytical or research use carries distinct compliance and documentation expectations not met by generic alternatives.

References

- [1] Bykov, Y.V. 'Hopantenic acid: perspectives for its use in psychiatry.' RCSI Journals Platform.

- [2] Mostert, K.J., et al. 'The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity.' ACS Chemical Biology, 2021.

- [3] Calcium Hopantenate Hemihydrate: High Purity & Stability. TRB Extract.

Systemic Bioavailability and Blood-Brain Barrier Penetration vs. Standard GABA

A primary procurement driver for calcium hopantenate over standard GABA is its ability to cross the blood-brain barrier. While unmodified GABA demonstrates near-zero BBB penetration and is rapidly excreted peripherally, calcium hopantenate utilizes its pantoic acid moiety to facilitate central nervous system entry. Pharmacokinetic studies indicate that when administered systemically, calcium hopantenate successfully reaches CNS targets, with over 90% of the compound eventually excreted in an unmodified form, demonstrating high metabolic stability in vivo compared to the rapid peripheral degradation of standard GABA[1].

| Evidence Dimension | Blood-Brain Barrier (BBB) Permeability |

| Target Compound Data | High CNS penetration with >90% excreted unmodified |

| Comparator Or Baseline | Standard GABA (Negligible BBB penetration, rapid peripheral metabolism) |

| Quantified Difference | High central bioavailability versus near-zero baseline |

| Conditions | Systemic administration in murine in vivo models |

Enables systemic dosing in in vivo neurological models where standard GABA would fail to reach central receptors.

Formulation Stability: Calcium Salt vs. Free Hopantenic Acid

For laboratory procurement and industrial formulation, the salt form of a compound dictates its processability. Free hopantenic acid is highly hygroscopic and susceptible to environmental degradation, complicating precise molar dosing. Calcium hopantenate is synthesized specifically to resolve this, offering a stable solid form with a melting point exceeding 135°C (dec.) and maintaining >98% purity under standard long-term storage conditions (-20°C) without the rapid moisture uptake seen in the free acid . This thermal and structural stability ensures batch-to-batch reproducibility in pharmaceutical compounding and assay preparation [1].

| Evidence Dimension | Solid-state stability and handling |

| Target Compound Data | Stable calcium salt, MP >135°C, maintains >98% purity |

| Comparator Or Baseline | Free hopantenic acid (Highly hygroscopic, lower shelf stability) |

| Quantified Difference | Significant reduction in moisture absorption and degradation rate |

| Conditions | Standard laboratory storage and ambient handling |

Ensures precise gravimetric preparation and extended shelf life, preventing assay failure due to degraded or water-logged reference materials.

Target Specificity: CoA Modulation via PPCS Inhibition vs. Calcium Pantothenate

While calcium pantothenate acts as a direct precursor for Coenzyme A (CoA) biosynthesis, calcium hopantenate functions as a specific metabolic modulator. Research demonstrates that calcium hopantenate is phosphorylated by Pantothenate Kinase (PanK) into 4′-phospho-hopantenate, which then acts as a potent inhibitor of Phosphopantothenoylcysteine Synthetase (PPCS), the subsequent enzyme in the CoA pathway [1]. This distinct mechanism allows researchers to deliberately induce CoA depletion or modulate metabolic pathways in cellular models, a function entirely impossible to achieve with the structurally similar calcium pantothenate[1].

| Evidence Dimension | Effect on Coenzyme A (CoA) Biosynthesis Pathway |

| Target Compound Data | Inhibits PPCS (via PanK phosphorylation), modulating/depleting CoA |

| Comparator Or Baseline | Calcium pantothenate (Acts purely as a CoA precursor) |

| Quantified Difference | Opposing metabolic functions (Inhibitor vs. Precursor) |

| Conditions | In vitro cellular metabolic assays |

Crucial for researchers procuring a compound specifically to model CoA depletion diseases (e.g., PKAN) rather than supplementing vitamin B5.

In Vivo Models of GABAergic Neuromodulation

Because calcium hopantenate successfully crosses the blood-brain barrier unlike standard GABA, it is a functional procurement choice for systemic administration in animal models studying GABA-A and GABA-B receptor activation, anxiolytic effects, and cognitive modulation [1].

Cellular Modeling of Coenzyme A (CoA) Depletion

Leveraging its specific mechanism as a PPCS inhibitor, calcium hopantenate is utilized in biochemical assays to deliberately deplete CoA levels. This makes it an essential reagent for modeling Pantothenate Kinase-Associated Neurodegeneration (PKAN) and studying cellular energy metabolism, where standard pantothenate would fail [2].

Stable Pharmaceutical and Nootropic Formulation

Due to the enhanced thermal stability and reduced hygroscopicity of the calcium salt form compared to free hopantenic acid, calcium hopantenate is a highly stable choice for solid-dose manufacturing, long-term reference standard storage, and reproducible gravimetric dosing in preclinical trials .

Application Fit

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Explore Compound Types